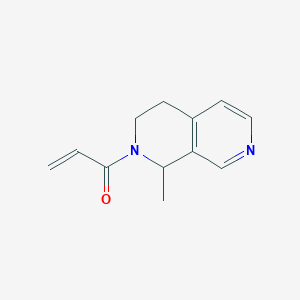

![molecular formula C15H11N5S2 B2976384 3-((Pyridin-2-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894050-26-1](/img/structure/B2976384.png)

3-((Pyridin-2-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

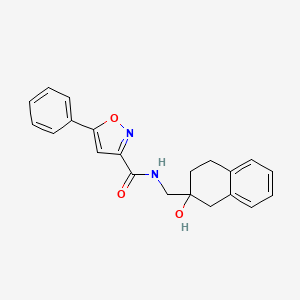

The compound contains several interesting functional groups: a pyridine ring, a thiophen ring, and a triazolo[4,3-b]pyridazine ring. These groups are common in many pharmaceuticals and materials due to their unique chemical properties .

Molecular Structure Analysis

The compound likely has a planar structure due to the aromatic rings. The sulfur atoms in the thio groups could potentially participate in interesting interactions, such as pi stacking or hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the aromatic rings. For example, the pyridine ring could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the aromatic rings and the sulfur atoms. For example, the compound might have a relatively high boiling point due to pi stacking interactions .Wirkmechanismus

Mode of Action

It is known that the compound exhibits excitation-dependent fluorescence and phosphorescence under ambient conditions . This suggests that the compound interacts with its targets by absorbing light and then re-emitting it, a process that can be influenced by the chemical environment .

Biochemical Pathways

The compound’s photophysical behavior suggests it may interact with pathways involving light-sensitive proteins or other molecules .

Result of Action

The compound’s photophysical behavior suggests it may influence cellular processes that are sensitive to light or fluorescence .

Action Environment

The action of 3-((Pyridin-2-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine can be influenced by environmental factors . For instance, its photophysical behavior, including its fluorescence and phosphorescence, can be affected by the ambient conditions, such as light and temperature

Vorteile Und Einschränkungen Für Laborexperimente

3-((Pyridin-2-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several advantages for lab experiments, including its simple synthesis method, high yield, and potent anticancer activity. However, this compound also has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. In addition, the toxicity and pharmacokinetics of this compound have not been fully characterized, which is essential for its further development as a therapeutic agent.

Zukünftige Richtungen

There are several future directions for the study of 3-((Pyridin-2-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine. One direction is to investigate the toxicity and pharmacokinetics of this compound in animal models and humans to determine its safety and efficacy. Another direction is to study the combination of this compound with other anticancer agents to enhance its therapeutic efficacy. Furthermore, the development of this compound analogs with improved solubility and pharmacokinetic properties could also be explored. Finally, the potential of this compound for the treatment of other diseases, such as inflammatory disorders, could also be investigated.

Synthesemethoden

The synthesis of 3-((Pyridin-2-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves the reaction of 2-mercapto pyridine with 2-bromoethyl pyridine followed by the reaction with 2-bromo thiophene. The product is then subjected to cyclization with sodium azide in the presence of copper (I) iodide to obtain this compound. The synthesis method of this compound is relatively simple and can be carried out in a few steps with high yield.

Wissenschaftliche Forschungsanwendungen

3-((Pyridin-2-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has been studied extensively for its potential therapeutic applications in cancer treatment. Studies have shown that this compound exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has shown to inhibit the migration and invasion of cancer cells, which is an essential step in metastasis.

Eigenschaften

IUPAC Name |

3-(pyridin-2-ylmethylsulfanyl)-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5S2/c1-2-8-16-11(4-1)10-22-15-18-17-14-7-6-12(19-20(14)15)13-5-3-9-21-13/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDSTMGGDREESD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

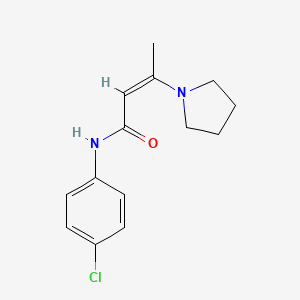

![N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2976306.png)

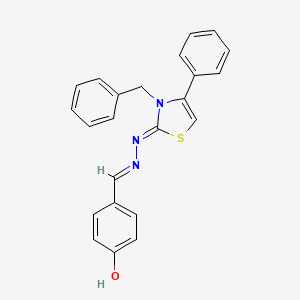

![N-(4-fluorobenzyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2976307.png)

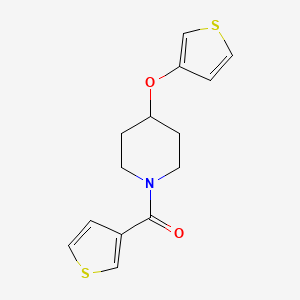

![4-bromo-2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2976310.png)

![4-isopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2976311.png)

![3-{5-[(dibutylamino)methyl]furan-2-yl}-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2976317.png)

![N-phenethyl-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2976318.png)

![3-methyl-5-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2976319.png)

![N-[(1,3-diphenylpyrazol-4-yl)methyl]-2-formyl-N-methylbenzenesulfonamide](/img/structure/B2976324.png)